6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile
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Overview
Description
6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile is an organic compound with a complex aromatic structure. It features methoxy groups, a benzonitrile core, and a methyl substituent, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile can be achieved through multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.
Scientific Research Applications
6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The methoxy groups and nitrile functionality play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxyphenyl structure but differs in functional groups.
4-Methoxyphenethyl alcohol: Contains a methoxy group and a phenethyl structure.
2-Methoxy-5-methylphenol: Similar aromatic structure with methoxy and methyl substituents.
Uniqueness
6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile is unique due to its specific combination of methoxy, methyl, and nitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
Properties
CAS No. |
112831-08-0 |
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Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
6-methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile |
InChI |
InChI=1S/C17H17NO2/c1-12-7-8-17(20-3)16(11-18)15(12)10-13-5-4-6-14(9-13)19-2/h4-9H,10H2,1-3H3 |
InChI Key |
DFRYNLMZSUBPSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C#N)CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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